Fluoromethyl-phosphonic acid diethyl ester 1H, 13C, and 19F NMR chemical shifts
Fluoromethyl-phosphonic acid diethyl ester 1H, 13C, and 19F NMR chemical shifts
An In-Depth Technical Guide to the ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts of Diethyl Fluoromethylphosphonate
Authored by: A Senior Application Scientist
Introduction
Diethyl fluoromethylphosphonate (DFMP) is an organophosphorus compound of significant interest in medicinal chemistry and materials science. Its structural features, combining a reactive fluoromethyl group with a phosphonate moiety, make it a valuable building block for synthesizing biologically active molecules and functional materials. The precise and unambiguous structural characterization of DFMP and its derivatives is paramount for research and development, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.
This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of diethyl fluoromethylphosphonate. Moving beyond a simple data repository, this document delves into the fundamental principles governing the observed chemical shifts and coupling constants. It offers researchers, scientists, and drug development professionals a detailed, field-proven perspective on interpreting the NMR data of this important molecule, grounded in established scientific principles and supported by authoritative references.
The Molecular Structure of Diethyl Fluoromethylphosphonate
To understand the NMR spectra, we must first visualize the molecule's structure and the unique chemical environment of each nucleus.
Caption: Molecular structure of Diethyl Fluoromethylphosphonate.
Core Principles: Why the Nuclei Resonate Where They Do
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The primary factors influencing the chemical shifts in diethyl fluoromethylphosphonate are the inductive effects of electronegative atoms and through-bond spin-spin (J) coupling.
Pillar 1: The Inductive Effect
The presence of highly electronegative atoms—fluorine and oxygen—and the phosphorus atom itself, creates strong inductive effects throughout the molecule.[1][2] Electronegative atoms withdraw electron density from adjacent nuclei, reducing their electronic shielding. This "deshielding" effect causes the nucleus to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm value) in the NMR spectrum.[3]
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Fluorine (F): As the most electronegative element, it strongly deshields the directly attached carbon and protons of the fluoromethyl group (CH₂F).
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Oxygen (O): The oxygens of the ethoxy groups deshield the adjacent methylene (OCH₂) protons and carbons.
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Phosphorus (P=O): The phosphonate group as a whole is electron-withdrawing, further contributing to the deshielding of the α-carbon (CH₂F) and the ethoxy groups.
Pillar 2: Spin-Spin (J) Coupling
NMR-active nuclei with a spin of ½ (like ¹H, ¹³C, ¹⁹F, and ³¹P) can interact with each other through the intervening bonding electrons. This interaction, known as J-coupling or spin-spin coupling, splits a single resonance into a multiplet (e.g., a doublet, triplet, or more complex pattern).[4] The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and provides invaluable information about molecular connectivity. For organophosphorus compounds, heteronuclear coupling between phosphorus and other nuclei is a defining characteristic of the spectra.[5][6]
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¹J Coupling (One-bond): Occurs between directly bonded nuclei (e.g., ¹JCF, ¹JCP). These couplings are typically very large.
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²J Coupling (Two-bond): Occurs across two bonds (e.g., ²JPCF, ²JHP).
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³J Coupling (Three-bond): Occurs across three bonds (e.g., ³JPOCH, ³JHH).
Predicted NMR Spectral Data Summary
The following table summarizes the anticipated chemical shifts and coupling constants for diethyl fluoromethylphosphonate in a standard solvent like CDCl₃. These values are based on established principles and data from analogous structures.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | O-CH₂ -CH₃ | ~4.2 | Doublet of Quartets (dq) | ³JHH ≈ 7.1, ³JHP ≈ 8.0 |
| F-CH₂ -P | ~4.9 | Doublet of Doublets (dd) | ²JHF ≈ 47.0, ²JHP ≈ 8.5 | |
| O-CH₂-CH₃ | ~1.4 | Triplet (t) | ³JHH ≈ 7.1 | |
| ¹³C | O-CH₂ -CH₃ | ~63 | Doublet (d) | ²JCP ≈ 6.0 |
| F-CH₂ -P | ~75 | Doublet of Doublets (dd) | ¹JCF ≈ 170, ¹JCP ≈ 150 | |
| O-CH₂-CH₃ | ~16 | Doublet (d) | ³JCP ≈ 6.0 | |
| ¹⁹F | F -CH₂-P | ~ -210 | Doublet of Triplets (dt) | ²JFH ≈ 47.0, ²JFP ≈ 65.0 |
Note: Chemical shifts are referenced to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F). Values can vary slightly depending on solvent and concentration.[2][7]
Detailed Spectral Analysis
¹H NMR Spectrum
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Ethoxy Methyl Protons (-CH₃): These are the most shielded protons, appearing furthest upfield (~1.4 ppm). They are split into a triplet by their two neighboring methylene protons (³JHH ≈ 7.1 Hz).
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Ethoxy Methylene Protons (-OCH₂-): These protons (~4.2 ppm) are deshielded by the adjacent oxygen atom. Their signal is a complex multiplet, best described as a doublet of quartets. The quartet arises from coupling to the three methyl protons (³JHH ≈ 7.1 Hz), and this quartet is further split into a doublet by the phosphorus nucleus three bonds away (³JHP ≈ 8.0 Hz).
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Fluoromethyl Protons (F-CH₂-P): This is the most downfield proton signal (~4.9 ppm) due to the powerful combined inductive effects of both the fluorine and the phosphonate group. The signal appears as a doublet of doublets, a classic signature of this moiety. The large splitting is caused by the two-bond coupling to the ¹⁹F nucleus (²JHF ≈ 47.0 Hz), and the smaller splitting is due to the two-bond coupling to the ³¹P nucleus (²JHP ≈ 8.5 Hz).
¹³C NMR Spectrum
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Ethoxy Methyl Carbon (-CH₃): This carbon appears furthest upfield (~16 ppm). The signal is a doublet due to a weak three-bond coupling to phosphorus (³JCP ≈ 6.0 Hz).
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Ethoxy Methylene Carbon (-OCH₂-): Deshielded by the directly attached oxygen, this carbon resonates around 63 ppm. It also appears as a doublet due to two-bond coupling with phosphorus (²JCP ≈ 6.0 Hz).
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Fluoromethyl Carbon (F-CH₂-P): This carbon signal is the most complex and diagnostic. It is significantly deshielded by both fluorine and phosphorus, appearing around 75 ppm. The signal is split into a doublet of doublets by very large one-bond couplings to both phosphorus (¹JCP ≈ 150 Hz) and fluorine (¹JCF ≈ 170 Hz). The observation of these two large couplings is definitive proof of the F-C-P connectivity.[5]
¹⁹F NMR Spectrum
The ¹⁹F nucleus is highly sensitive, and its spectrum provides clear structural confirmation.[8]
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Fluorine Nucleus (-F): The single fluorine environment gives rise to one signal at approximately -210 ppm (relative to CFCl₃). This signal is split into a doublet of triplets. The large doublet splitting is caused by the two-bond coupling to the phosphorus nucleus (²JFP ≈ 65.0 Hz). This doublet is further split into a triplet by the two equivalent protons on the adjacent carbon (²JFH ≈ 47.0 Hz).
Self-Validating Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data. The inclusion of internal standards and defined acquisition parameters creates a self-validating system.
Caption: Workflow for acquiring multinuclear NMR spectra.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of diethyl fluoromethylphosphonate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical, as chemical shifts can be solvent-dependent.[2]
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Add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR (0 ppm).[9][10] For ¹⁹F NMR, no internal standard is typically needed as the spectrum can be referenced to the spectrometer's frequency using CFCl₃ as an external or calculated reference (0 ppm).
-
Cap the tube and gently agitate to ensure a homogeneous solution.
-
-
Spectrometer and Experiment Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H Spectrum:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.
-
Number of Scans (ns): 8-16 scans are usually sufficient due to the high sensitivity of ¹H.
-
-
¹³C{¹H} Spectrum (Proton-Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128-1024 scans, depending on sample concentration, as ¹³C has low natural abundance.
-
-
¹⁹F Spectrum:
-
Pulse Program: Standard single-pulse (zg). Proton decoupling is generally not required unless ¹H-¹⁹F couplings need to be removed for simplification.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 16-64 scans. ¹⁹F is a highly sensitive nucleus.[8]
-
-
-
Data Processing and Referencing:
-
Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Referencing:
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants for all spectra.
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Conclusion
The multinuclear NMR analysis of diethyl fluoromethylphosphonate offers a powerful and detailed portrait of its molecular structure. The ¹H, ¹³C, and ¹⁹F spectra are rich with information, where chemical shifts are dictated by predictable inductive effects and signal multiplicities reveal a clear map of through-bond J-couplings. The characteristic doublet of doublets for the F-CH₂-P protons and carbon, along with the doublet of triplets for the ¹⁹F nucleus, serve as unmistakable fingerprints for this compound. By understanding the underlying principles and adhering to a rigorous experimental protocol, researchers can confidently utilize NMR spectroscopy to characterize this and related fluorinated phosphonates, accelerating progress in their respective fields.
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